An In-depth Technical Guide to Thiol-C9-PEG5-acid: Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Thiol-C9-PEG5-acid: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Thiol-C9-PEG5-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the molecule's physicochemical characteristics, provides illustrative experimental protocols, and visualizes key workflows to support its application in research and development.
Core Chemical Properties and Structure
Thiol-C9-PEG5-acid is a versatile chemical tool featuring a thiol group (-SH) at one end of a nine-carbon alkyl chain (C9) and a carboxylic acid (-COOH) at the terminus of a five-unit polyethylene glycol (PEG5) chain. This unique structure allows for orthogonal conjugation strategies, where the thiol and carboxylic acid moieties can react with different functional groups.
The C9 alkyl chain provides a hydrophobic spacer, which can be advantageous in specific applications, such as improving membrane permeability or modulating the distance and orientation between conjugated molecules. The PEG5 linker enhances hydrophilicity, which can improve the solubility and reduce the immunogenicity of the resulting conjugate.
Physicochemical Data
Quantitative data for Thiol-C9-PEG5-acid and a closely related variant are summarized in the table below. It is important to note that properties can vary slightly between suppliers and batches.
| Property | Thiol-C9-PEG5-acid | Thiol-C9-PEG5 |
| Molecular Weight | 452.65 g/mol | 380.58 g/mol |
| Molecular Formula | C22H44O7S | C19H40O5S |
| CAS Number | Not specified | 130727-42-3 |
| Purity | Typically >95% | Typically >95% |
| Appearance | Varies (liquid or solid) | Not specified |
| Storage Conditions | Store at -20°C, desiccated. For solutions, store in tightly sealed vials at -20°C for up to one month. | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. |
Structural Representation
The structure of Thiol-C9-PEG5-acid consists of three key components: a reactive thiol group, a C9 alkyl spacer, and a PEG5-acid chain.
Caption: Chemical structure of Thiol-C9-PEG5-acid.
Key Applications and Experimental Protocols
The bifunctional nature of Thiol-C9-PEG5-acid makes it a valuable tool in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs), surface functionalization of nanoparticles, and bioconjugation.
PROTAC Linker
Thiol-C9-PEG5-acid is frequently utilized as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.[1] The C9 alkyl chain and PEG5 unit of Thiol-C9-PEG5-acid provide a specific length and balance of hydrophobicity and hydrophilicity that can be optimized for a given target and E3 ligase pair.
The following diagram outlines a typical workflow for the design and evaluation of PROTACs utilizing linkers like Thiol-C9-PEG5-acid.
Caption: PROTAC development workflow.
Surface Functionalization
The thiol group of Thiol-C9-PEG5-acid exhibits a strong affinity for noble metal surfaces, such as gold and silver, making it an excellent choice for the functionalization of nanoparticles and biosensors. The PEG chain creates a hydrophilic and biocompatible layer that can reduce non-specific protein adsorption and improve colloidal stability. The terminal carboxylic acid can then be used to conjugate biomolecules, such as antibodies or enzymes, to the surface.
This protocol provides a general method for the surface functionalization of AuNPs using Thiol-C9-PEG5-acid followed by bioconjugation of a protein.
Materials:
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Citrate-stabilized gold nanoparticles (AuNPs)
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Thiol-C9-PEG5-acid
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Ethanol
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Phosphate-buffered saline (PBS), pH 7.4
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Amine-containing protein (e.g., antibody)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Centrifuge
Procedure:
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Thiolation of AuNPs:
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Prepare a 1 mM solution of Thiol-C9-PEG5-acid in ethanol.
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Add the Thiol-C9-PEG5-acid solution to the AuNP solution at a 10- to 20-fold molar excess.
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Sonicate the mixture for 30 minutes.
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Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
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Centrifuge the solution to pellet the functionalized AuNPs.
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Remove the supernatant and wash the pellet with ethanol twice, followed by a final wash with PBS.
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Activation of Carboxylic Acid Groups:
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Resuspend the thiolated AuNPs in PBS.
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Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in PBS.
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Add EDC and NHS to the AuNP solution and incubate for 15-30 minutes at room temperature.
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Conjugation to Protein:
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Centrifuge the activated AuNPs and resuspend in fresh PBS.
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Immediately add the amine-containing protein to the activated AuNPs.
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Incubate for 2-4 hours at room temperature.
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Quenching and Purification:
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Add quenching buffer to the reaction mixture and incubate for 15 minutes.
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Centrifuge the solution to pellet the conjugated AuNPs.
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Wash the pellet with PBS to remove unbound protein and quenching reagents.
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Resuspend the final conjugate in a suitable buffer for storage at 4°C.
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Caption: AuNP surface functionalization workflow.
Bioconjugation
The orthogonal reactivity of the thiol and carboxylic acid groups allows for specific and controlled bioconjugation reactions. The thiol group can react with maleimides to form stable thioether bonds, a common strategy for labeling proteins at cysteine residues. The carboxylic acid can be activated with EDC and NHS to react with primary amines, such as those found on lysine residues.
This protocol describes a two-step process for conjugating a thiol-containing small molecule to a protein using a heterobifunctional linker with an NHS ester and a maleimide group, illustrating the principle that can be adapted for Thiol-C9-PEG5-acid.
Materials:
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Protein with accessible primary amines (e.g., antibody)
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NHS-PEG-Maleimide linker
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Thiol-containing small molecule
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Reaction Buffer (e.g., PBS, pH 7.2-7.5)
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Anhydrous DMSO or DMF
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Desalting column
Procedure:
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Protein Modification with Linker:
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Prepare a 10 mM stock solution of the NHS-PEG-Maleimide linker in DMSO or DMF.
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Add a 10- to 20-fold molar excess of the linker to the protein solution.
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Incubate for 30-60 minutes at room temperature.
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Remove excess linker using a desalting column equilibrated with the reaction buffer.
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Conjugation with Thiol-Containing Molecule:
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Immediately add the thiol-containing small molecule to the maleimide-activated protein.
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Incubate for 1-2 hours at room temperature.
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Purify the final conjugate using a desalting column or size-exclusion chromatography.
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Caption: Two-step bioconjugation workflow.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the structure of the molecule. Expected characteristic peaks for a Thiol-PEG-acid linker would include:
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A broad signal around 3.6 ppm corresponding to the repeating ethylene glycol protons of the PEG backbone.
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Signals corresponding to the protons of the alkyl chain.
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Distinct signals for the protons adjacent to the thiol and carboxylic acid groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the molecule. For Thiol-C9-PEG5-acid, a dominant peak corresponding to its molecular weight (452.65 Da) would be expected.
Conclusion
Thiol-C9-PEG5-acid is a highly versatile heterobifunctional linker with significant applications in drug development and biotechnology. Its unique combination of a thiol group, a C9 alkyl spacer, and a PEG5-acid moiety allows for precise and controlled conjugation strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this and similar molecules, facilitating the development of novel therapeutics and advanced biomaterials.
